molecular formula C11H21NO3 B067021 N-Boc-1-amino-1-cyclopentanemethanol CAS No. 174889-22-6

N-Boc-1-amino-1-cyclopentanemethanol

Cat. No.: B067021
CAS No.: 174889-22-6
M. Wt: 215.29 g/mol
InChI Key: KORMKULLVQEUDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-1-amino-1-cyclopentanemethanol can be synthesized through the protection of 1-amino-1-cyclopentanemethanol with tert-butoxycarbonyl (Boc) group. The reaction typically proceeds at ambient temperature in a convenient solvent such as ethanol, with an easily recovered acid catalyst .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Boc-1-amino-1-cyclopentanemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include Boc-protected amines, ketones, aldehydes, and various substituted derivatives .

Scientific Research Applications

N-Boc-1-amino-1-cyclopentanemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the preparation of biologically active molecules and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: this compound is employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of N-Boc-1-amino-1-cyclopentanemethanol involves its role as a precursor or intermediate in various chemical reactions. The Boc-protected amine group allows for selective deprotection and subsequent functionalization, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the final product synthesized .

Comparison with Similar Compounds

  • 1-Amino-1-cyclopentanemethanol
  • 1-(Boc-amino)-1-aminomethyl cyclopentane
  • 1-Amino-1-methylcyclopentane hydrochloride
  • 1-(Boc-amino)-1-aminomethyl cyclohexane
  • N-Boc-2-aminomethylpyridine

Uniqueness: N-Boc-1-amino-1-cyclopentanemethanol is unique due to its specific structure, which includes a Boc-protected amine and a cyclopentane ring. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis .

Biological Activity

N-Boc-1-amino-1-cyclopentanemethanol, also known as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, is an organic compound with the molecular formula C11H21NO3 and a CAS number of 168540-07-6. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is commonly used in peptide synthesis to protect amines during chemical reactions. The biological activity of this compound is not extensively documented; however, insights can be drawn from its structural characteristics and related compounds.

Structural Characteristics and Synthesis

This compound has several notable structural features:

  • Cyclopentane Ring : The cyclopentyl moiety contributes to the compound's unique steric and electronic properties.
  • Boc Protection : The Boc group enhances stability and reactivity, making it a valuable intermediate in organic synthesis.

The synthesis of this compound typically involves reactions that introduce the Boc group to the amino alcohol framework, allowing for versatile applications in medicinal chemistry and organic synthesis.

Biological Activity Insights

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Amino alcohols are known to interact with various biological targets, including enzymes and receptors. Here are some key insights into its potential biological activities:

  • Antimicrobial Activity : Derivatives of amino alcohols have been reported to demonstrate antimicrobial properties, making them of interest in medicinal chemistry for developing new antibiotics.
  • Anti-inflammatory Effects : Some amino alcohols are noted for their anti-inflammatory activities, which could be relevant in treating conditions such as arthritis or other inflammatory diseases.
  • Neurotransmitter Interaction : Research suggests that amino alcohols may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, influencing biological processes such as neurotransmission or inflammation.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique features:

Compound NameStructure TypeUnique Features
N-Boc-2-amino-2-methylpropanolAmino AlcoholBranched structure affecting reactivity
N-Boc-3-amino-3-methylbutanolAmino AlcoholLonger carbon chain with potentially different reactivity patterns
N-Boc-phenylalaninolAmino AlcoholAromatic ring that may enhance binding affinity
N-Boc-alanineAmino AcidFundamental building block in peptide synthesis

The uniqueness of this compound lies in its cyclopentyl group combined with the Boc-protected amine, which provides distinct steric and electronic properties beneficial for specific chemical applications.

Case Studies and Research Findings

Although direct studies on this compound are scarce, research on related compounds provides valuable insights into its potential applications:

  • Peptide Synthesis : The Boc-protecting group is widely used in peptide synthesis, allowing for the selective introduction of amino acids into peptide chains. This method is crucial for developing therapeutic peptides.
  • Drug Development : Studies on structurally similar amino alcohols have indicated their potential as precursors for biologically active molecules, including pharmaceuticals targeting various diseases .
  • Mechanistic Studies : Interaction studies involving this compound focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate the compound's potential as a building block for more complex molecules and its behavior in biological systems.

Properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORMKULLVQEUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937504
Record name tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168540-07-6, 174889-22-6
Record name tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate
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Record name 174889-22-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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